(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896302-12-8
VCID: VC5669218
InChI: InChI=1S/C20H22N2O6S2/c1-26-11-10-22-17-15(27-2)8-9-16(28-3)18(17)29-20(22)21-19(23)13-6-5-7-14(12-13)30(4,24)25/h5-9,12H,10-11H2,1-4H3
SMILES: COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC
Molecular Formula: C20H22N2O6S2
Molecular Weight: 450.52

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

CAS No.: 896302-12-8

Cat. No.: VC5669218

Molecular Formula: C20H22N2O6S2

Molecular Weight: 450.52

* For research use only. Not for human or veterinary use.

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide - 896302-12-8

Specification

CAS No. 896302-12-8
Molecular Formula C20H22N2O6S2
Molecular Weight 450.52
IUPAC Name N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C20H22N2O6S2/c1-26-11-10-22-17-15(27-2)8-9-16(28-3)18(17)29-20(22)21-19(23)13-6-5-7-14(12-13)30(4,24)25/h5-9,12H,10-11H2,1-4H3
Standard InChI Key SBMXTWASQCHSSV-QZQOTICOSA-N
SMILES COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzo[d]thiazole ring system substituted with methoxy groups at positions 4 and 7, a 2-methoxyethyl group at position 3, and a 3-(methylsulfonyl)benzamide group attached via an ylidene linkage. The E-configuration of the imine bond (C=N) introduces geometric rigidity, which may enhance binding specificity to biological targets. Key structural parameters include:

PropertyValue
Molecular FormulaC20H22N2O6S2
Molecular Weight450.52 g/mol
IUPAC NameN-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Topological Polar Surface Area131 Ų (estimated)

The methoxy groups enhance lipophilicity, while the methylsulfonyl moiety contributes to electron-withdrawing effects, potentially stabilizing charge-transfer interactions.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence (Figure 1):

  • Benzothiazole Core Formation: Condensation of 2-aminobenzenethiol derivatives with aldehydes or ketones under oxidative conditions .

  • Methoxy Group Introduction: Etherification using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).

  • Ylidene-Benzamide Coupling: Nucleophilic acyl substitution between the benzothiazole amine and 3-(methylsulfonyl)benzoyl chloride.

Critical Optimization Parameters:

  • Temperature: 60–80°C for cyclization steps to minimize side reactions .

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.

  • Catalyst: Iodine (I2) catalyzes benzothiazole ring closure, as demonstrated in analogous syntheses .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The methylsulfonyl benzamide group is a hallmark of kinase inhibitors, suggesting potential activity against:

  • Tyrosine Kinases: Interaction with ATP-binding pockets via hydrogen bonding to sulfonyl oxygen atoms.

  • Carbonic Anhydrases: Sulfonamide moiety coordination to zinc ions in active sites.

Structure-Activity Relationships (SAR)

  • Methoxyethyl Chain: Enhances solubility and modulates membrane permeability compared to alkyl substituents.

  • E-Configuration: Restricts conformational flexibility, potentially improving target selectivity over Z-isomers.

Comparative Analysis with Analogues

CompoundCAS No.Molecular FormulaKey SubstituentsPotential Application
Target Compound896302-12-8C20H22N2O6S24,7-dimethoxy, 3-(2-methoxyethyl)Kinase inhibition
(Z)-2-Methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)benzamide683237-40-3C17H16N2O3S26-methylsulfonyl, 3-methylAntimicrobial agents
(E)-N-(4,7-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide946261-84-3C21H24N2O7S24-methoxyphenylsulfonylAnti-inflammatory agents

The target compound’s additional methoxy groups confer superior metabolic stability compared to, while its benzamide linkage differentiates it from the acetamide derivative in.

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